Magnolin - 41689-51-4

Magnolin

Catalog Number: EVT-1568880
CAS Number: 41689-51-4
Molecular Formula: C23H28O7
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan is a natural product found in Acilepidopsis echitifolia, Hernandia nymphaeifolia, and other organisms with data available.
Source

Magnolin is predominantly extracted from various species of the Magnolia genus, with Magnolia officinalis being the most studied source. This plant has a long history in traditional medicine, particularly in East Asia, where it has been used for its health benefits.

Classification

Magnolin is classified as a neolignan due to its structural characteristics. Neolignans are a subclass of lignans that typically exhibit various biological activities, making them subjects of interest in pharmacological research.

Synthesis Analysis

Methods

The synthesis of magnolin can be achieved through several methods, including natural extraction from plant sources and synthetic approaches. The enzymatic biosynthesis using laccase enzymes has emerged as a promising method for producing magnolin from chavicol, a phenolic compound found in plants.

Technical Details

Recent studies have identified the MoLAC14 laccase enzyme as crucial for converting chavicol into magnolin. This enzymatic reaction involves oxidative coupling, where two chavicol molecules are linked together. Optimization of conditions such as substrate concentration and reaction temperature is essential for maximizing yield. For instance, maintaining a phosphate buffer system at pH 7.5 with an enzyme concentration of 0.5 mg/mL has shown favorable results in enhancing magnolin production .

Molecular Structure Analysis

Structure

Magnolin's molecular structure features two phenylpropanoid units connected by a carbon-carbon bond. This structure contributes to its biological activity and interaction with various biological targets.

Chemical Reactions Analysis

Reactions

Magnolin undergoes various chemical reactions that can alter its structure and biological activity. The primary reaction involves the oxidative coupling of chavicol facilitated by laccase enzymes.

Technical Details

The reaction mechanism typically involves the formation of free radicals during the oxidation process, which subsequently leads to dimerization and polymerization reactions. The efficiency of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and environmental conditions .

Mechanism of Action

Process

The mechanism through which magnolin exerts its biological effects is multifaceted. It is believed to interact with various cellular pathways, including those involved in inflammation and oxidative stress response.

Data

Research indicates that magnolin exhibits significant antioxidant activity, which helps mitigate oxidative damage in cells. Additionally, its antibacterial properties have been linked to the inhibition of bacterial growth through disruption of cell membrane integrity and interference with metabolic processes .

Physical and Chemical Properties Analysis

Physical Properties

Magnolin appears as a white to pale yellow crystalline solid. It has a melting point ranging from 160°C to 162°C and is soluble in organic solvents such as ethanol and methanol but less soluble in water.

Chemical Properties

  • Molecular Formula: C₁₈H₁₈O₃
  • Molecular Weight: 286.34 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Magnolin has significant potential applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, magnolin is being explored for therapeutic uses in treating chronic diseases associated with oxidative stress.
  • Natural Preservatives: Its antimicrobial properties make it suitable for use as a natural preservative in food and cosmetic products.
  • Research: Magnolin serves as a valuable compound in studies focusing on plant-derived bioactive substances and their potential health benefits.

Properties

CAS Number

41689-51-4

Product Name

Magnolin

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3

InChI Key

MFIHSKBTNZNJIK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC

Synonyms

epimagnolin
epimagnolin A
magnolin

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC

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